

Purity Confirmation of 10H-Phenothiazine 5,5-dioxide by NMR: A Comparative Guide

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Compound of Interest

Compound Name: 10H-Phenothiazine 5,5-dioxide

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For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison for confirming the purity of **10H-Phenothiazine 5,5-dioxide** using Nuclear Magnetic Resonance (NMR) spectroscopy, with supporting experimental data and protocols.

Comparison with Alternative Purity Analysis Methods

While NMR is a powerful tool for structural elucidation and purity assessment, other analytical techniques can also be employed. High-Performance Liquid Chromatography (HPLC) is widely used for purity determination, offering high sensitivity and quantitative accuracy. Thin-Layer Chromatography (TLC) provides a rapid and cost-effective qualitative assessment of purity. Mass Spectrometry (MS) is invaluable for confirming the molecular weight of the target compound and identifying impurities. However, NMR spectroscopy offers the distinct advantage of providing detailed structural information of the main compound and any impurities present in a single, non-destructive measurement, making it an indispensable tool for definitive purity confirmation.

Experimental Data: ^1H and ^{13}C NMR

The purity of **10H-Phenothiazine 5,5-dioxide** can be effectively determined by comparing its ^1H and ^{13}C NMR spectra with those of potential impurities. The most common impurities arising

from its synthesis, which typically involves the oxidation of 10H-Phenothiazine, are the unreacted starting material and the intermediate, 10H-Phenothiazine 5-oxide. The presence of the sulfone group in the final product significantly influences the chemical shifts of the aromatic protons and carbons, leading to a downfield shift compared to the starting material and the sulfoxide intermediate.^[1]

Table 1: Comparative ¹H NMR Chemical Shift Data (in DMSO-d₆)

Compound	Aromatic Protons (ppm)	NH Proton (ppm)
10H-Phenothiazine	6.70 - 7.20 (m)	~8.60 (s)
10H-Phenothiazine 5-oxide	7.10 - 7.80 (m)	~10.0 (s)
10H-Phenothiazine 5,5-dioxide	7.30 - 8.10 (m)	~10.8 (s)

Table 2: Comparative ¹³C NMR Chemical Shift Data (in DMSO-d₆)

Compound	Aromatic Carbons (ppm)
10H-Phenothiazine	115.0 - 145.0
10H-Phenothiazine 5-oxide	116.0 - 140.0
10H-Phenothiazine 5,5-dioxide	120.0 - 135.0

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocols

NMR Sample Preparation

- Accurately weigh approximately 5-10 mg of the **10H-Phenothiazine 5,5-dioxide** sample.
- Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.
- Transfer the solution to a clean, dry 5 mm NMR tube.

- If quantitative analysis (qNMR) is desired, add a known amount of a suitable internal standard with a singlet resonance in a clean region of the spectrum.

NMR Data Acquisition

- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- For ^1H NMR, acquire at least 16 scans with a relaxation delay of 5 seconds to ensure full relaxation of the protons for accurate integration.
- For ^{13}C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically several hundred to a few thousand scans).
- Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak of DMSO- d_6 (δ ~2.50 ppm for ^1H and δ ~39.52 ppm for ^{13}C).

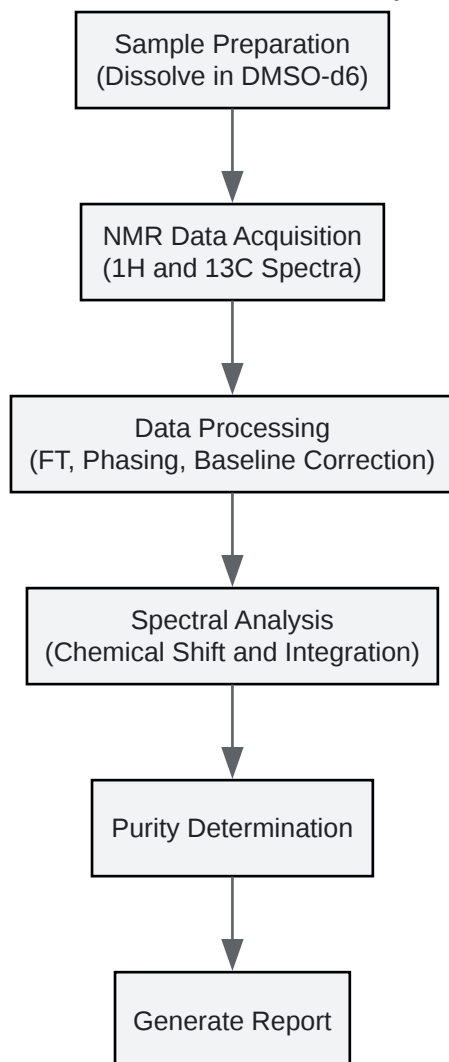
Data Interpretation and Purity Confirmation

The purity of the **10H-Phenothiazine 5,5-dioxide** sample is confirmed by the absence of characteristic signals from potential impurities in the ^1H and ^{13}C NMR spectra. The presence of signals corresponding to 10H-Phenothiazine or 10H-Phenothiazine 5-oxide would indicate an impure sample. The integration of the impurity signals relative to the product signals in the ^1H NMR spectrum can be used to quantify the level of impurity.

Visualizing the Workflow and Decision Process

The following diagrams illustrate the experimental workflow for purity confirmation and a decision tree for interpreting the NMR data.

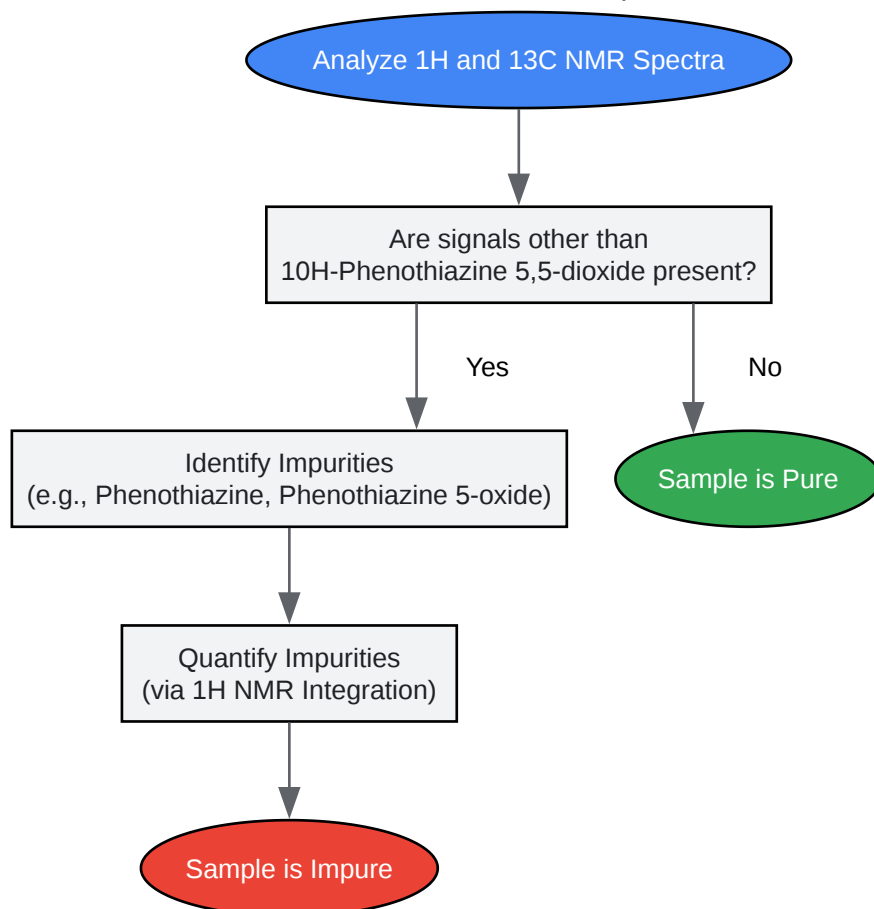
Experimental Workflow for NMR Purity Confirmation



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Caption: Experimental Workflow for NMR Purity Confirmation.

Decision Tree for NMR Data Interpretation



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Caption: Decision Tree for NMR Data Interpretation.

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References

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